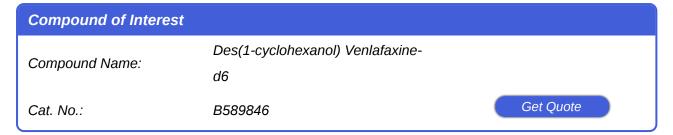


Physical and chemical data for Des(1-cyclohexanol) Venlafaxine-d6

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An In-depth Technical Guide to Des(1-cyclohexanol) Venlafaxine-d6

This technical guide provides comprehensive physical and chemical data, along with conceptual experimental protocols, for **Des(1-cyclohexanol) Venlafaxine-d6**. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a stable isotope-labeled internal standard for quantitative analyses.

Physical and Chemical Data

Des(1-cyclohexanol) Venlafaxine-d6 is the deuterated form of Des(1-cyclohexanol) Venlafaxine.[1][2][3] It is primarily used as an internal standard in quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The physical and chemical properties are summarized in the table below.



Property	Value	Reference(s)
Chemical Name	4-Methoxy-N,N-(dimethyl-d6)benzeneethanamine	[4][5]
Synonyms	p-Methoxy-N,N-(dimethyl-d6)phenethylamine, N,N-(Dimethyl-d6)-2-(p-anisyl)ethylamine	[4][5]
Molecular Formula	C11H11D6NO	[1][5][6]
Molecular Weight	185.30 g/mol	[1][5][6]
CAS Number	1330046-00-8	[1][4][5]
Unlabeled CAS Number	775-33-7	[4][7]
Appearance	Clear Colourless Oil	[5]
Storage Conditions	2-8°C Refrigerator	[5]
Shipping Conditions	Ambient	[5]

Experimental Protocols

While specific synthesis protocols for **Des(1-cyclohexanol) Venlafaxine-d6** are not readily available in the public domain, a conceptual approach can be derived from established synthetic routes for venlafaxine and its analogs. The primary application of this deuterated compound is as an internal standard in bioanalytical methods.

Conceptual Synthetic Approach

The synthesis of **Des(1-cyclohexanol) Venlafaxine-d6** would likely follow a similar pathway to its non-deuterated counterpart, employing deuterated reagents at the appropriate step. A plausible route could involve the reductive amination of a suitable ketone precursor with a deuterated amine.

A general synthesis for related compounds, such as O-desmethylvenlafaxine, has been described starting from materials like 1-[cyano-1-(4-methoxyphenyl) methyl]cyclohexanol or 4-benzyloxyphenylacetonitrile.[8][9] To synthesize the title compound, a key step would be the



introduction of the two trideuteriomethyl groups, for instance, by using deuterated formaldehyde (CD₂O) in a reductive amination reaction (Eschweiler-Clarke reaction) with the corresponding primary amine.

Quantitative Analysis using LC-MS/MS with an Internal Standard

Des(1-cyclohexanol) Venlafaxine-d6 is an ideal internal standard for the quantification of its non-deuterated analog, Des(1-cyclohexanol) Venlafaxine, in biological matrices like plasma or urine. The stable isotope label ensures that it has nearly identical chemical and physical properties to the analyte, including extraction recovery and chromatographic retention time, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

A typical LC-MS/MS protocol would involve the following steps:

- · Sample Preparation:
 - A known amount of Des(1-cyclohexanol) Venlafaxine-d6 (internal standard) is spiked into the biological sample (e.g., plasma).
 - The sample undergoes protein precipitation, typically with a cold organic solvent like acetonitrile.[10]
 - Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to
 isolate the analyte and internal standard from the matrix.[11][12][13]
- Chromatographic Separation:
 - The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
 - Separation is achieved on a suitable column (e.g., C18) with a mobile phase gradient,
 often consisting of an aqueous component with a modifier like formic acid and an organic component like acetonitrile or methanol.[10]
- Mass Spectrometric Detection:



- The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
- The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (Des(1cyclohexanol) Venlafaxine) and the internal standard (Des(1-cyclohexanol) Venlafaxined6).
- The difference in mass due to the six deuterium atoms allows for their simultaneous but distinct detection.

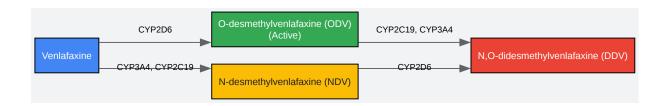
Quantification:

- A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
- The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
- The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Visualizations

Metabolic Pathway of Venlafaxine

Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP2D6.[14][15][16] The major active metabolite is Odesmethylvenlafaxine (ODV).[10][15] Other minor metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV).[17]



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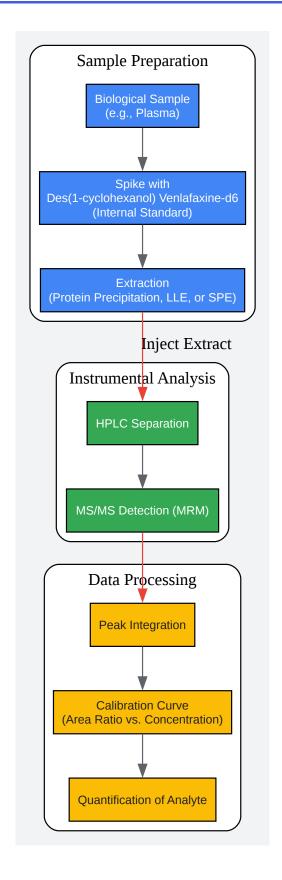


Caption: Metabolic pathway of Venlafaxine to its major metabolites.

Analytical Workflow for Quantification

The following diagram illustrates a standard workflow for quantifying an analyte in a biological sample using a deuterated internal standard.





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Caption: Workflow for analyte quantification using a deuterated internal standard.



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